5-Amino-7-bromoisoindolin-1-one
Description
Overview of Isoindolinone Derivatives in Contemporary Chemical Research
Isoindolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in contemporary chemical research due to their diverse pharmacological properties. These compounds are recognized for their potential as anticancer, anti-inflammatory, and antiviral agents. The inherent structure of the isoindolinone scaffold allows for substitutions at various positions, leading to a vast library of derivatives with distinct biological activities. Research has demonstrated that the introduction of different functional groups to the isoindolinone core can significantly modulate its therapeutic effects, making it a focal point in the quest for new and effective drugs.
The isoindolinone framework is a key component in a number of natural products and has been identified as a privileged scaffold in medicinal chemistry. This has spurred extensive research into the synthesis and biological evaluation of novel isoindolinone derivatives. The versatility of this scaffold allows for the creation of compounds with a wide range of electronic and steric properties, which is crucial for optimizing interactions with biological targets.
Strategic Importance of the Isoindolinone Core in Advanced Organic Synthesis
The isoindolinone ring system is not only significant for its biological activities but also for its utility as a building block in advanced organic synthesis. A variety of synthetic methodologies have been developed to construct this heterocyclic core, ranging from classical condensation reactions to modern transition-metal-catalyzed C-H activation and carbonylation processes uni-rostock.de. These synthetic advancements have made the isoindolinone scaffold readily accessible for further functionalization and elaboration into more complex molecular architectures.
The ability to introduce a wide range of substituents onto the isoindolinone backbone makes it a valuable synthon for creating libraries of compounds for high-throughput screening. The strategic placement of functional groups can influence the molecule's conformation, solubility, and binding affinity to target proteins, thereby playing a crucial role in the drug discovery process.
Rationale for Investigating Substituted Isoindolinone Scaffolds with Amino and Bromo Functionalities
The investigation of isoindolinone scaffolds bearing both amino and bromo functionalities is driven by the unique properties these groups impart to the molecule. The introduction of a bromine atom, a halogen, can significantly enhance the biological activity of a compound. Halogenation can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the bromine atom can act as a valuable synthetic handle for further chemical modifications through cross-coupling reactions.
Contextualizing 5-Amino-7-bromoisoindolin-1-one within Privileged Chemical Motifs
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The isoindolinone core is considered a privileged scaffold due to its presence in numerous biologically active compounds.
This compound, with its specific substitution pattern, represents a unique embodiment of this privileged motif. The strategic placement of the amino group at the 5-position and the bromine atom at the 7-position is anticipated to confer specific biological activities. While direct research on the bioactivity of this exact compound is not extensively published, the analysis of its structural features within the context of medicinal chemistry principles suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. The compound's structure is analogous to other substituted isoindolinones and related heterocycles that have demonstrated significant biological potential.
Below is a table detailing the properties of this compound and related compounds, illustrating the variations within this chemical class.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₇BrN₂O | 227.06 | 1368054-99-2 |
| 2-Aminoisoindoline-1,3-dione | C₈H₆N₂O₂ | 162.15 | 1875-48-5 bldpharm.com |
| 2-Amino-6-bromo-2,3-dihydro-1H-isoindol-1-one | C₈H₇BrN₂O | 227.06 | 1379339-83-9 bldpharm.com |
| 2-Amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione | C₈H₅BrN₂O₂ | 241.05 | 1546677-20-6 bldpharm.com |
| 5-Bromo-1-tert-butyl-2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrrolo[2,3-b]pyridine]-3'-carbonitrile | C₂₀H₁₈BrN₅O₂ | 456.30 | Not Available uni-rostock.de |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Varies | Varies | Not Available nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-amino-7-bromo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3,10H2,(H,11,12) |
InChI Key |
DXEQRUGDLXWMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)N)Br)C(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Amino 7 Bromoisoindolin 1 One
Reactivity Profiles of the Isoindolinone Amide Moiety
The γ-lactam (a cyclic amide) embedded within the isoindolinone core possesses characteristic reactivity. This moiety can undergo reactions typical of amides, although its reactivity is influenced by the fused aromatic ring.
Hydrolysis: The lactam is susceptible to hydrolysis under both acidic and basic conditions, which leads to the opening of the five-membered ring. acs.org This reaction proceeds by cleavage of the amide C-N bond, yielding a 2-(aminomethyl)benzoic acid derivative. The stability of the lactam ring is considerable, but forcing conditions (e.g., strong acid or base with heating) can effect this transformation. Kinetic studies on various lactams have shown that five-membered γ-lactams are generally less reactive towards hydrolysis than four-membered β-lactams but more reactive than larger ring systems. acs.org
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂). numberanalytics.com This transformation converts the isoindolin-1-one (B1195906) into the corresponding isoindoline (B1297411), providing access to a different class of heterocyclic compounds.
Oxidation: The benzylic methylene group adjacent to the nitrogen atom (C3 position) is susceptible to oxidation. Treatment of isoindolinones with oxidizing agents can lead to the formation of the corresponding phthalimides (isoindoline-1,3-diones). researchgate.net This oxidation highlights the reactivity of the C-H bonds at the benzylic position of the isoindolinone core.
N-Functionalization: The nitrogen atom of the lactam can be functionalized, for instance, through alkylation or arylation, although this often requires initial deprotonation with a strong base. This approach is fundamental in strategies employing chiral auxiliaries attached to the nitrogen to direct stereoselective reactions. numberanalytics.comwikipedia.org
Transformations Involving the Bromo Substituent
The bromine atom at the C7 position is a key handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromo substituent with a variety of nucleophiles. masterorganicchemistry.com The SNAr mechanism is favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. egrassbcollege.ac.inquimicaorganica.org In 5-Amino-7-bromoisoindolin-1-one, the carbonyl group of the lactam acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack.
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product. The reactivity in SNAr reactions is also dependent on the leaving group ability, with fluoride (B91410) often being the most reactive halogen in this context due to its high electronegativity which polarizes the C-F bond for initial attack. sigmaaldrich.com However, bromide is still a very effective leaving group for these transformations.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio |
| Amine | Ammonia (NH₃), Alkylamines | Amino, Alkylamino |
Further Cross-Coupling Reactivity at the Bromine Center
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the aryl bromide at the C7 position is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a highly versatile method for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C7 position. The reaction is tolerant of a wide range of functional groups and reaction conditions. psu.educhim.it
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.org It is a reliable method for synthesizing arylalkynes, which are valuable intermediates for further transformations. Modern protocols sometimes allow for copper-free conditions, often conducted in aqueous media.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a powerful alternative to classical methods like SNAr for amine synthesis, offering broader substrate scope and milder reaction conditions. This methodology has been successfully applied to bromo-isoindolinone derivatives to attach various amine-containing linkers. wikipedia.org
Table 2: Key Cross-Coupling Reactions at the C7-Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | C-C (Aryl-Alkyne) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu) | C-N (Aryl-Amine) |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) |
Derivatization of the Amino Group: Acylation, Alkylation, and Sulfonation
The primary amino group at the C5 position is a nucleophilic center that can be readily functionalized through various standard transformations, allowing for the modulation of the compound's electronic and steric properties.
Acylation: The amino group reacts readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide variety of substituents.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, where the amino group is first condensed with an aldehyde or ketone to form an imine which is then reduced, provides a more controlled method for mono-alkylation.
Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and is often used in medicinal chemistry to modify a compound's properties.
Introduction of Diverse Chemical Functionalities via Strategic Modifications
The true synthetic utility of this compound lies in the ability to strategically and sequentially modify its three reactive sites. This multi-faceted reactivity allows for the generation of large libraries of structurally diverse compounds from a single starting scaffold.
For example, a synthetic sequence could involve:
A Sonogashira coupling at the C7-bromo position to install an alkyne.
Acylation of the C5-amino group to introduce an amide-linked side chain.
Subsequent click chemistry on the alkyne to add a complex azide-containing fragment.
This combinatorial approach, mixing and matching reactions at each site, provides a powerful platform for drug discovery and materials science, where systematic variation of substituents is key to optimizing biological activity or material properties.
Stereoselective Transformations and Chiral Auxiliary Applications with Isoindolinone Derivatives
The isoindolinone framework is not only a target for synthesis but also a tool for controlling stereochemistry. While the parent compound this compound is achiral, its derivatives can be involved in or direct stereoselective transformations.
Asymmetric Synthesis of Substituted Isoindolinones: A major area of research focuses on the asymmetric synthesis of isoindolinones with a stereocenter at the C3 position. One of the most effective strategies involves the use of a chiral auxiliary temporarily attached to the isoindolinone nitrogen. numberanalytics.comwikipedia.org For instance, N-tert-butylsulfinyl isoindolinones can be deprotonated at the C3 position to form a chiral carbanion. Subsequent alkylation of this carbanion proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. numberanalytics.comwikipedia.org The auxiliary can then be cleaved to afford the enantiomerically enriched 3-substituted isoindolinone.
Diastereoselective Reactions: For isoindolinone derivatives that already contain stereocenters, subsequent reactions can be influenced by this existing chirality. For example, the alkylation of an N-methylisoindoline-borane complex has been shown to be highly diastereoselective, with the incoming electrophile adding preferentially syn to the borane (B79455) group. This demonstrates that Lewis acid complexation can create a biased steric environment that directs the approach of reagents.
Organocatalytic Approaches: Highly diastereo- and enantioselective syntheses of complex heterocyclic hybrids have been achieved using bifunctional organocatalysts to mediate reactions between nucleophilic isoindolinones and electrophiles. These methods generate multiple stereocenters in a single, controlled step.
Table 3: Strategies for Stereocontrol in Isoindolinone Chemistry
| Method | Description | Key Feature |
|---|---|---|
| Chiral Auxiliary | A recoverable chiral group (e.g., N-tert-butylsulfinamide) is attached to the lactam nitrogen to direct alkylation at C3. numberanalytics.comwikipedia.org | High diastereoselectivity in the formation of a new stereocenter. |
| Substrate Control | A pre-existing stereocenter or a complexing agent (e.g., BH₃) on the molecule directs the stereochemical outcome of a new reaction. | Diastereoselectivity based on the established molecular conformation. |
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Amino 7 Bromoisoindolin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. uobasrah.edu.iqruc.dk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. ipb.ptresearchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Amino-7-bromoisoindolin-1-one, one would expect to see distinct signals corresponding to each unique proton in the molecule. youtube.com The aromatic region would likely show two singlets for the two non-equivalent protons on the benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons of the isoindolinone ring would appear as a singlet, while the protons of the primary amine (-NH₂) and the lactam (-NH-) would also produce characteristic signals, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.net This technique is crucial for confirming the carbon backbone. For this compound, eight distinct signals would be expected. This includes the carbonyl carbon of the lactam, the carbon atom of the methylene group, and the six unique carbons of the substituted benzene ring, including two carbons directly bonded to the bromine and amino substituents.
The expected NMR data provides a clear fingerprint for the molecule's covalent structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH | ¹H | 6.5 - 7.5 | Singlet (s) |
| Aromatic CH | ¹H | 6.5 - 7.5 | Singlet (s) |
| Methylene CH₂ | ¹H | ~4.3 | Singlet (s) |
| Amine NH₂ | ¹H | 3.5 - 5.0 (broad) | Singlet (s) |
| Lactam NH | ¹H | 7.5 - 8.5 (broad) | Singlet (s) |
| Carbonyl C=O | ¹³C | 165 - 175 | - |
| Aromatic C-Br | ¹³C | 110 - 120 | - |
| Aromatic C-NH₂ | ¹³C | 140 - 150 | - |
| Aromatic C-H | ¹³C | 115 - 130 | - |
| Methylene CH₂ | ¹³C | 45 - 55 | - |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orglibretexts.org This precision allows for the unambiguous determination of the molecular formula. For this compound (C₈H₇BrN₂O), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. researchgate.netresearchgate.net The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, resulting in two peaks (M+ and M+2) of almost equal intensity. docbrown.info
Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), involves breaking the molecule apart and analyzing the resulting fragments. This provides valuable structural information that corroborates the proposed connectivity. miamioh.edu For this compound, characteristic fragmentation would likely involve the loss of the bromine atom ([M-Br]⁺) or the carbonyl group ([M-CO]⁺). nih.govacs.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple a separation step to mass analysis, allowing for the identification of the compound within a complex mixture. capes.gov.brjfda-online.comresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound (Note: Data is calculated based on isotopic masses.)
| Ion Type | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
| Molecular Ion [M]⁺ | [C₈H₇BrN₂O]⁺ | 225.9769 | 227.9749 |
| Fragment [M-Br]⁺ | [C₈H₇N₂O]⁺ | 147.0558 | 147.0558 |
| Fragment [M-CO]⁺ | [C₇H₇BrN₂]⁺ | 197.9820 | 199.9799 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mt.comresearchgate.net These methods measure the absorption or scattering of light resulting from molecular vibrations, such as stretching and bending. youtube.com
For this compound, IR spectroscopy is expected to show characteristic absorption bands that confirm the presence of its key functional groups. libretexts.orgspecac.com The N-H bonds of the primary amine and the secondary amide (lactam) will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. libretexts.org The carbonyl (C=O) group of the lactam will produce a very strong and sharp absorption band, typically between 1650-1700 cm⁻¹. pressbooks.publibretexts.org Aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ region, and the C-Br stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range. The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole. libretexts.org
Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring and C-C backbone vibrations. iitm.ac.in
Table 3: Expected Characteristic IR Absorption Frequencies for this compound (Note: Data represents typical ranges for functional groups.)
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Two Bands |
| Lactam (N-H) | Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Methylene (C-H) | Stretch | 2850 - 2960 | Medium |
| Lactam (C=O) | Stretch | 1650 - 1700 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| C-Br | Stretch | 500 - 650 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for separating the components of a mixture and are the primary methods for assessing the purity of a synthesized compound. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this compound. rjptonline.orgoup.com In these techniques, the compound is dissolved in a solvent and passed through a column packed with a solid stationary phase. The separation is based on the compound's differential partitioning between the mobile and stationary phases. A pure compound will typically appear as a single, sharp peak in the resulting chromatogram. The area under this peak is proportional to the concentration, allowing for quantification. UPLC, which uses smaller particle sizes in the column, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. waters.comresearchgate.netmdpi.com
Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. labrulez.com Since this compound is a heterocyclic amine, specific GC conditions, such as derivatization or the use of deactivated columns, may be necessary to prevent peak tailing and ensure good chromatographic performance. nih.gov
X-ray Diffraction for Solid-State Structural Analysis and Conformational Studies
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. iastate.edurigaku.comnumberanalytics.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. acs.org
The analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule. nih.gov For this compound, XRD would reveal the planarity of the isoindolinone ring system, the precise orientation of the amino and bromo substituents on the aromatic ring, and the preferred conformation of the five-membered lactam ring. tandfonline.commdpi.com Furthermore, it elucidates the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding (e.g., between the amine/amide protons and the carbonyl oxygen) and π-π stacking. nih.gov This information is critical for understanding the solid-state properties of the material.
Computational Chemistry and Mechanistic Insights into 5 Amino 7 Bromoisoindolin 1 One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state. researchgate.net For 5-Amino-7-bromoisoindolin-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p) or cc-pVTZ, would predict key structural parameters. nih.govresearchgate.net These parameters include the lengths of bonds (e.g., C-N, C=O, C-Br) and the angles between them. The resulting optimized structure is crucial, as it serves as the foundation for calculating numerous other properties. researchgate.net
Beyond geometry, DFT elucidates the electronic structure by calculating the distribution of electron density. This reveals how electrons are shared between atoms, highlighting the molecule's polarity and the nature of its covalent bonds. Analysis of the Mulliken atomic charges, for instance, can quantify the partial positive or negative charge on each atom, indicating which parts of the molecule are electron-rich or electron-poor. researchgate.net This information is fundamental to understanding the molecule's stability and chemical behavior.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O | ~1.24 Å |
| C-N (amide) | ~1.38 Å | |
| C-Br | ~1.90 Å | |
| C-NH2 | ~1.40 Å | |
| Bond Angles | O=C-N | ~125° |
| C-C-Br | ~121° | |
| C-C-NH2 | ~120° | |
| Dihedral Angles | C-N-C-C | Defines ring planarity |
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. taylorandfrancis.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons, characterizing its nucleophilicity. taylorandfrancis.com Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity and the ability to accept electrons, indicating electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net
For this compound, the electron-donating amino (-NH2) group would be expected to raise the HOMO energy level, while the electron-withdrawing bromo (-Br) and carbonyl (-C=O) groups would lower the LUMO energy. rsc.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
Table 2: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Indices for this compound (Hypothetical Data)
| Parameter | Value (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.10 |
| Chemical Hardness (η) | 2.05 |
| Chemical Potential (μ) | -3.80 |
| Electrophilicity Index (ω) | 3.52 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded gradient to identify regions of varying charge. researchgate.net
Typically, red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green or yellow areas signify neutral or intermediate potential.
In this compound, an MEP analysis would likely show:
Negative Potential (Red): Concentrated around the carbonyl oxygen atom and, to a lesser extent, the nitrogen of the amino group, due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bonding.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the N-H of the lactam ring, making them potential sites for nucleophilic interaction.
The bromine atom and the aromatic ring would exhibit intermediate potentials, influenced by the interplay of electron-donating and withdrawing effects.
This analysis is crucial in drug design for understanding how a molecule might interact with a biological target's binding site. rsc.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry enables the detailed exploration of chemical reaction pathways. By modeling the interaction between reactants, chemists can map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. A key aspect of this is the calculation of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, this modeling could be used to investigate various potential reactions:
Electrophilic Aromatic Substitution: Predicting whether an incoming electrophile would preferentially add to the position ortho or para to the activating amino group.
Nucleophilic Acyl Substitution: Modeling reactions at the carbonyl carbon of the lactam ring.
Reactions at the Amino Group: Simulating its behavior as a nucleophile.
By calculating the geometries and energies of reactants, intermediates, transition states, and products, researchers can gain a fundamental understanding of the molecule's reactivity and selectivity, guiding synthetic efforts.
In Silico Approaches for Predicting Chemical Interactions and Scaffold Conformational Landscapes
In silico techniques use computational models to predict how a molecule might behave in a biological system. A primary application is molecular docking, which simulates the binding of a small molecule (a ligand, such as this compound) into the active site of a target protein. nih.govnih.gov This method predicts the preferred binding orientation and affinity, providing insights into the molecule's potential as a drug. The isoindolinone scaffold, for example, is known to be a component of molecules that inhibit the MDM2-p53 protein-protein interaction, and docking studies could explore this possibility. nih.govresearchgate.net
Furthermore, computational methods are used to explore the conformational landscape of a molecule. Since flexible molecules can exist in multiple shapes (conformers), understanding which conformations are most stable and accessible is vital. For this compound, this would involve analyzing the rotation around the C-NH2 bond and any potential puckering of the five-membered ring. This analysis helps identify the low-energy, bioactive conformation that is responsible for its interaction with biological targets. nih.gov These in silico studies are instrumental in modern drug discovery, allowing for the rapid screening of compounds and the rational design of new, more potent derivatives. nih.gov
Role in Advanced Chemical Research and Development
Function as a Key Intermediate in Complex Molecule Synthesis
The primary role of 5-Amino-7-bromoisoindolin-1-one in organic synthesis is that of a key intermediate, a foundational molecule that is modified in a stepwise fashion to build more complex chemical entities. Its bifunctional nature, possessing both an amine and a bromine atom, allows for sequential or orthogonal chemical transformations. This is particularly valuable in the synthesis of pharmaceutical agents.
A prominent example is the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in oncology. nih.govnih.gov The isoindolinone core is a central feature of several potent PARP inhibitors, including Niraparib. google.comchemicalbook.comgoogle.com In the synthesis of such molecules, a bromo-substituted isoindolinone serves as an anchor. The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce a larger molecular fragment. Subsequently, the amino group can be modified or may serve as a crucial interaction point with the biological target. Patent literature outlines multi-step syntheses of Niraparib and its analogues where intermediates structurally related to this compound are employed. google.compatsnap.com These processes underscore the compound's utility in constructing elaborate, biologically active molecules that would be difficult to assemble otherwise. nih.govgoogle.com
Contribution to the Development of Novel Chemical Methodologies and Reagents
The this compound scaffold is an ideal substrate for developing and refining novel chemical reactions. The presence of an aryl bromide allows it to be a testbed for advancements in cross-coupling chemistry. For instance, the development of modern palladium catalysts and ligands for C-N (amination) and C-O (etherification) bond formation often relies on challenging substrates like electron-rich or sterically hindered aryl halides. beilstein-journals.orgnih.gov The 7-bromoisoindolin-1-one structure is relevant in this context, where chemists aim to create milder, more efficient, and more general methods for these transformations. researchgate.netsemanticscholar.org
Specifically, methodologies for the palladium-catalyzed amination of unprotected halo-7-azaindoles, a related heterocyclic system, highlight the challenges and solutions in coupling amines to such scaffolds. beilstein-journals.orgresearchgate.net These developed methods are directly applicable to this compound, enabling the synthesis of a wide array of derivatives by reacting the bromine atom with various amines, amides, or amino acid esters. beilstein-journals.org The development of such robust synthetic protocols is crucial for expanding the chemical space accessible to medicinal chemists.
Applications in Scaffold Diversity Generation for Chemical Libraries
In modern drug discovery, success often hinges on screening large collections of diverse molecules, known as chemical libraries, to find "hits" against a biological target. nih.gov The isoindolinone scaffold is an excellent starting point for generating such libraries. ontosight.ainih.gov By using a core structure like this compound, chemists can rapidly create hundreds or thousands of related compounds.
This process, known as scaffold-based design, involves two key diversification points on the molecule:
The Bromine Atom: This site can be modified using reactions like Suzuki, Stille, or Sonogashira coupling to introduce a wide variety of aryl, heteroaryl, or alkyl groups.
The Amino Group: This nucleophilic site can be acylated, alkylated, or used in reductive amination to attach another set of diverse functional groups.
This dual functionality allows for the creation of a matrix of compounds from a set of building blocks for each reaction site. DNA-Encoded Library (DEL) technology, a powerful method for discovering new drug candidates, has been successfully used with the isoindolinone scaffold to identify potent PARP1 inhibitors, demonstrating the scaffold's value in high-throughput discovery efforts. nih.gov The generation of such libraries is essential for exploring structure-activity relationships (SAR) and identifying compounds with optimal potency and drug-like properties. nih.govnih.gov
Exploration in In Vitro Biochemical and Cellular Assays for Mechanistic Studies
Derivatives of this compound are extensively used as tool compounds in biochemical and cellular assays to probe biological mechanisms.
The most prominent application of isoindolinone derivatives is as enzyme inhibitors, particularly targeting PARP-1, an enzyme critical for DNA repair. nih.govnih.gov The isoindolinone core mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP-1, allowing it to bind tightly in the enzyme's active site. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize this interaction. These studies have revealed that substitutions on the isoindolinone ring system significantly impact binding affinity and inhibitory potency. nih.gov For example, introducing a methyl group at the C1 position led to the discovery of NMS-P515, a potent and stereospecific PARP-1 inhibitor. nih.gov
The table below summarizes SAR data for a selection of isoindolinone-based PARP-1 inhibitors, illustrating how small structural changes can lead to significant differences in biological activity.
Table 1: Structure-Activity Relationship (SAR) of Isoindolinone-Based PARP-1 Inhibitors
| Compound | Modification on Isoindolinone Core | PARP-1 Inhibition (Kd or IC50) | Reference |
|---|---|---|---|
| NMS-P118 | Unsubstituted at C1 | Kd: 0.04 µM | nih.gov |
| (±)-7 | C1-methyl | Kd: 0.04 µM | nih.gov |
| NMS-P515 (S-enantiomer) | C1-methyl, specific stereochemistry | Kd: 0.016 µM | nih.gov |
This interactive table allows for sorting and filtering of data.
These in vitro studies are crucial for understanding how the inhibitor binds to the enzyme and for rationally designing more potent and selective drugs. nih.govresearchgate.net Beyond PARP, isoindolinone libraries have been screened against other enzyme classes, such as cyclin-dependent kinases (CDKs) and acetylcholinesterase, revealing the scaffold's broad therapeutic potential. nih.govnih.govarkat-usa.org
Isoindolinone derivatives are valuable tools for studying and modulating key cellular pathways.
DNA Damage Response (DDR): PARP inhibitors derived from the isoindolinone scaffold are used to study the concept of synthetic lethality. researchtopractice.com In cancer cells with mutations in BRCA1 or BRCA2 genes (which are deficient in homologous recombination, a major DNA repair pathway), inhibiting PARP-1 leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. researchtopractice.comresearchgate.net These compounds allow researchers to probe the intricacies of DNA repair and identify new therapeutic strategies for cancers with specific genetic vulnerabilities. umn.edu
Oxidative Stress Response: Recent studies have shown that isoindoline (B1297411) and isoindoline-dione derivatives can modulate cellular responses to oxidative stress. tandfonline.comnih.govtandfonline.com In some models, these compounds protect neuronal cells from damage induced by reactive oxygen species (ROS) by upregulating the NRF2 signaling pathway, which controls the expression of antioxidant genes. tandfonline.comnih.govtandfonline.comresearchgate.net In other contexts, such as cancer cells, certain 3-methyleneisoindolinones have been shown to induce oxidative stress, leading to mitochondrial dysfunction and apoptosis, highlighting their potential as anticancer agents. acs.org
Protein Degradation via PROTACs: The isoindoline-1,3-dione (phthalimide) structure, which is closely related to the isoindolin-1-one (B1195906) core, is a cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology. nih.govresearchgate.net Phthalimide-based ligands, derived from thalidomide, are well-known for their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC molecule, this "E3 ligase handle" is connected via a linker to a "warhead" that binds to a target protein. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The 5-amino group on this compound provides a perfect attachment point for a linker, making it a highly valuable building block for the synthesis of novel PROTACs to target a wide range of disease-causing proteins. nih.gov
Integration into Material Science Research as Fluorescent Probes or Dyes
The extended, conjugated π-system of the isoindolinone scaffold imparts it with interesting photophysical properties, making it a target for development in material science, particularly as fluorescent dyes and probes. nih.govresearchgate.netnih.govfigshare.com By modifying the core structure with different electron-donating or electron-withdrawing groups, scientists can tune the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts of these molecules. nih.govscispace.com
Researchers have developed highly fluorescent dyes based on the isoindolinone framework that emit in the blue to red region of the spectrum. nih.govnih.govfigshare.comscilit.com These dyes often exhibit high photostability and solvent-sensitive emission, making them useful for various applications. For example, a two-photon fluorescent probe based on a 4-hydroxyisoindoline-1,3-dione scaffold was developed for the sensitive and selective detection of peroxynitrite in living cells and tissue slices. rsc.org Other derivatives have been designed as fluorescent ligands for biological receptors, enabling their study using advanced imaging techniques like confocal microscopy. acs.orgnih.gov The structural rigidity and tunable electronic properties of the isoindolinone core make it a promising platform for creating advanced materials for organic light-emitting diodes (OLEDs) and bio-imaging. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Chiral 5-Amino-7-bromoisoindolin-1-one Analogues
The introduction of chirality into drug candidates can significantly enhance their pharmacological profiles, improving potency and reducing off-target effects. To date, the asymmetric synthesis of this compound analogues remains a nascent field. Future research should focus on establishing efficient and stereoselective methods to access enantiomerically pure forms of this scaffold.
Promising avenues include the use of chiral catalysts, such as transition metal complexes and organocatalysts, which have proven effective in the asymmetric synthesis of other isoindolinone derivatives. For instance, rhodium and palladium catalysts with chiral ligands could be explored for enantioselective C-H activation and subsequent cyclization reactions. Additionally, chiral phosphoric acids or cinchona alkaloid-derived catalysts could be employed in asymmetric additions to imine precursors of the isoindolinone ring. The development of diastereoselective approaches, perhaps utilizing a chiral auxiliary attached to the amino group, also presents a viable strategy. mdpi.comnih.govnih.gov
Advanced Functionalization for Novel Conjugates and Hybrid Molecules
The presence of two distinct functional handles—the nucleophilic amino group and the electrophilically versatile bromine atom—makes this compound an ideal candidate for the synthesis of novel conjugates and hybrid molecules. Future efforts should be directed towards leveraging these functionalities to create complex molecular architectures with tailored biological activities.
The amino group can serve as a point of attachment for various moieties through well-established amide bond formation or reductive amination protocols. nih.gov This allows for the conjugation of this core to biomolecules such as peptides, carbohydrates, or targeting ligands, potentially enhancing their delivery and efficacy. The bromine atom, on the other hand, is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, leading to the generation of diverse chemical libraries.
High-Throughput Screening of Derivatized this compound Libraries in Phenotypic Assays
To uncover the therapeutic potential of this compound, the generation and screening of derivative libraries are paramount. High-throughput screening (HTS) in phenotypic assays offers an unbiased approach to identify compounds that modulate complex cellular processes, without a preconceived molecular target.
Future work should involve the creation of a diverse library of this compound analogues by systematically modifying the amino and bromo positions as described in the previous section. This library could then be subjected to a battery of phenotypic screens, including assays for cell viability in various cancer cell lines, anti-inflammatory activity, neuronal protection, and antimicrobial effects. nih.gov The identification of "hit" compounds from these screens would provide crucial starting points for lead optimization and target identification studies.
Deeper Computational Exploration of Structure-Reactivity Relationships and Reaction Pathways
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound and to guide the design of new derivatives and synthetic routes. Future computational studies should aim to provide a detailed understanding of its structure-reactivity relationships and to predict the outcomes of various chemical transformations.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, bond energies, and reactivity indices. This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus informing functionalization strategies. Molecular dynamics simulations of derivatized isoindolinones in complex with biological targets, identified through screening, can elucidate binding modes and guide the design of more potent analogues. Furthermore, computational modeling can be used to explore the transition states and reaction pathways of potential synthetic routes, aiding in the optimization of reaction conditions.
Investigation of Alternative Heterocyclic Ring Fusions Involving the Isoindolinone Core
Expanding the chemical space around the this compound core through the fusion of additional heterocyclic rings presents an exciting avenue for the discovery of novel chemical entities with unique three-dimensional structures and biological activities.
Future research should explore reactions that facilitate the annulation of new rings onto the existing isoindolinone framework. For example, the amino group could be utilized as a handle to construct fused pyrimidine, pyrazine, or triazine rings, which are prevalent in many pharmaceuticals. nih.govresearchgate.net The aromatic portion of the isoindolinone could also participate in cycloaddition reactions or transition metal-catalyzed C-H activation/annulation cascades to build more complex polycyclic systems. semanticscholar.orgnih.gov The resulting fused heterocyclic compounds would represent novel scaffolds for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
